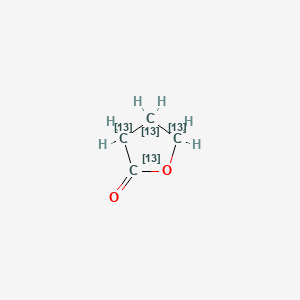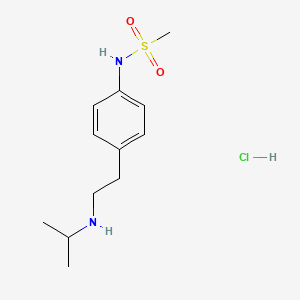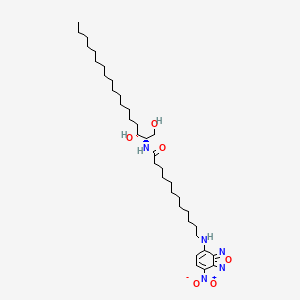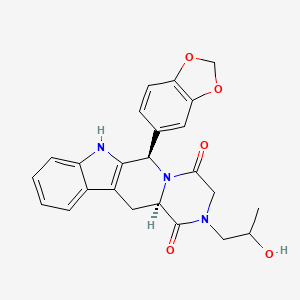![molecular formula C11H11N5 B569151 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C CAS No. 209977-58-2](/img/structure/B569151.png)
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet . It is primarily produced during high-temperature cooking of meat or fish . MeIQx has been investigated as a potential carcinogen, but the cytotoxicity and related molecular mechanisms remain unclear .
Synthesis Analysis
MeIQx is a food-derived carcinogen that has been found in high-temperature-cooked fish and meats . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, in UV5 cells expressing the human enzymes to a metabolite that reacts with DNA to form adducts .
Molecular Structure Analysis
The structure of MeIQx was deduced mainly from data obtained by proton nuclear magnetic resonance and high-resolution mass spectral analysis .
Chemical Reactions Analysis
MeIQx is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light . It is rapidly degraded by dilute hypochlorite and is not deaminated by weakly acidic nitrite solutions .
Physical And Chemical Properties Analysis
MeIQx has a melting point of 295–300 °C (with slight decomposition) . It is soluble in methanol and dimethyl sulfoxide .
Wissenschaftliche Forschungsanwendungen
Biological Significance in Diet
Heterocyclic aromatic amines (HAAs), including compounds like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, are formed during the cooking of protein-rich foods. These compounds have shown mutagenic activity in assays but their carcinogenic potency in humans compared to high doses used in animal studies is uncertain. Studies highlight the need for further research to understand the health implications of HAAs in the human diet, taking into account differences in metabolism between species (Stavric, 1994).
Quinoxaline Chemistry and Applications
Quinoxalines, including derivatives of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, have been studied for their diverse applications beyond biological effects. These compounds are known for their roles in dyes, pharmaceuticals, and as ligands in catalysis due to their unique structural properties (Pareek & Kishor, 2015). Additionally, the synthesis and functionalization of quinoxaline derivatives have been explored for their potential in creating novel materials for optoelectronic applications, demonstrating the versatility of this chemical framework beyond its mutagenic and carcinogenic properties (Lipunova et al., 2018).
Role in Oxidative Stress and Toxicity
The metabolism and toxicity of quinoxaline 1,4-di-N-oxides, related to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, have been linked to oxidative stress. These studies suggest that oxidative stress plays a crucial role in the toxicity of these compounds, implicating reactive oxygen species (ROS) in their adverse health effects. This understanding is pivotal in assessing the safety and therapeutic use of quinoxaline derivatives, highlighting the need for antioxidants in mitigating oxidative damage (Wang et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C (MeIQx) are the DNA in cells . MeIQx is a potent mutagen and can cause DNA damage, gene mutation, and sister chromatid exchange . It is also known to interact with proteins such as cytochrome P450s and N-acetyltransferase 2 (NAT2) .
Mode of Action
MeIQx undergoes bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by NAT2 . This leads to the formation of a metabolite that reacts with DNA to form adducts . The formation of these adducts is the primary interaction of MeIQx with its targets .
Biochemical Pathways
The bioactivation of MeIQx involves the cytochrome P450 pathway and the acetylation pathway . The cytochrome P450s catalyze the N-hydroxylation of MeIQx, and NAT2 then catalyzes the O-acetylation . These reactions lead to the formation of a metabolite that can react with DNA to form adducts .
Pharmacokinetics
The pharmacokinetics of MeIQx involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, MeIQx is absorbed and distributed in the body where it undergoes metabolism to form a reactive metabolite . This metabolite can then react with DNA to form adducts
Result of Action
The primary result of MeIQx’s action is the formation of DNA adducts . These adducts can lead to DNA damage, gene mutation, and sister chromatid exchange . This can potentially lead to the initiation of carcinogenicity .
Action Environment
The action of MeIQx can be influenced by various environmental factors. For example, the presence of MeIQx in cooked meat suggests that cooking methods and diet can influence exposure to MeIQx . Additionally, genetic factors such as the presence of certain alleles (NAT24 and NAT25B) can influence the metabolism of MeIQx and thus its action .
Safety and Hazards
Zukünftige Richtungen
Further studies are needed to elucidate the cytotoxic mechanisms of MeIQx and its impact on human health. The inhibitory effects of vitamins and phenolic acids on the formation of MeIQx were studied in a glycine/glucose/creatinine model system and fried tilapia cakes , indicating potential directions for future research.
Eigenschaften
IUPAC Name |
3,8-dimethyl(213C)imidazolo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-KHWBWMQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=[13C](N3C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661778 |
Source


|
| Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209977-58-2 |
Source


|
| Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)
![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)


![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)




